![molecular formula C13H16N2 B039654 1-Benzyl-3-methylpyrrolidine-3-carbonitrile CAS No. 114373-05-6](/img/structure/B39654.png)
1-Benzyl-3-methylpyrrolidine-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Benzyl-3-methylpyrrolidine-3-carbonitrile often involves multistep chemical reactions that incorporate functionalities essential for further transformation. For instance, Al-Azmi & Mahmoud (2020) described the synthesis of novel derivatives via a coupling reaction, demonstrating the utility of carbonitrile groups in facilitating diverse chemical transformations (Al-Azmi & Mahmoud, 2020). Another relevant synthesis approach involves the stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by a nitrile anion cyclization, highlighting efficient methods to construct the pyrrolidine ring system found in related compounds (Ohigashi et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Benzyl-3-methylpyrrolidine-3-carbonitrile can be elucidated through spectroscopic techniques and X-ray crystallography. For example, the structure of a polysubstituted benzene derivative was confirmed by detecting the CN functional group in both IR and 13C NMR spectra, showcasing the importance of these techniques in determining the structure of complex organic molecules (Zhang, 2013).
Chemical Reactions and Properties
1-Benzyl-3-methylpyrrolidine-3-carbonitrile and its derivatives undergo various chemical reactions, reflecting their reactivity and potential applications. Pinheiro et al. (2011) explored the microbial decyanation of a closely related compound, shedding light on the regioselective hydrolysis potential of the carbonitrile group, which is challenging to achieve through chemical means (Pinheiro et al., 2011).
Mechanism of Action
While the specific mechanism of action for 1-Benzyl-3-methylpyrrolidine-3-carbonitrile is not available, pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Future Directions
Pyrrolidine derivatives, such as 1-Benzyl-3-methylpyrrolidine-3-carbonitrile, have shown promising biological effects, suggesting they could be a valuable source of pharmacologically active lead compounds . The pyrrolidine ring’s stereogenicity is one of its most significant features, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-benzyl-3-methylpyrrolidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-13(10-14)7-8-15(11-13)9-12-5-3-2-4-6-12/h2-6H,7-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOKIRNPOIKWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408189 | |
Record name | 1-benzyl-3-methylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methylpyrrolidine-3-carbonitrile | |
CAS RN |
114373-05-6 | |
Record name | 1-benzyl-3-methylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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